5-(2-fluorobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
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Overview
Description
5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a complex organic compound that belongs to the class of benzothiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 2-phenylthioglycolic acid, followed by cyclization under acidic conditions to form the benzothiazepine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(2-Fluorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one
Uniqueness
5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific structural features, such as the tetrahydrobenzothiazepine core and the presence of both fluorophenyl and phenyl groups.
Properties
Molecular Formula |
C22H18FNOS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C22H18FNOS/c23-18-11-5-4-10-17(18)15-24-19-12-6-7-13-20(19)26-21(14-22(24)25)16-8-2-1-3-9-16/h1-13,21H,14-15H2 |
InChI Key |
GNRRNUBGVCTWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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